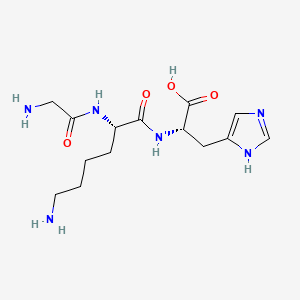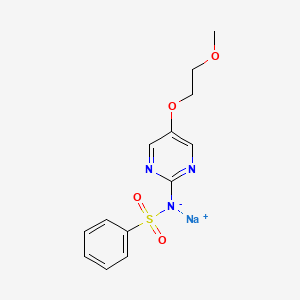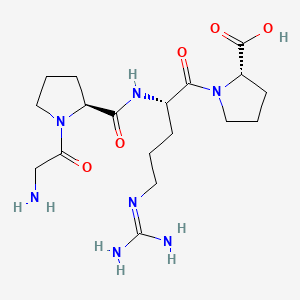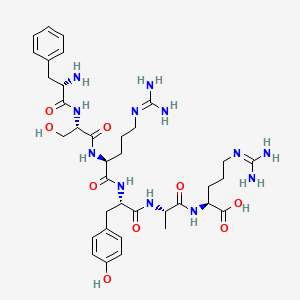
Falipamil
Overview
Description
Falipamil: is a verapamil derivative and a calcium channel antagonist. Its chemical structure is 2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one . This compound selectively affects the heart, particularly the sinus node, leading to significant anti-tachycardic effects. It also reduces normal heart rate and decreases myocardial oxygen consumption, making it potentially useful in various contexts.
Mechanism of Action
Target of Action
Falipamil is a calcium channel blocker . Its primary target is the voltage-gated calcium channels (VDCCs) . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell.
Mode of Action
This compound interacts with its targets, the VDCCs, by blocking them . This action inhibits the influx of calcium ions into the cells, which in turn decreases the heart rate .
Biochemical Pathways
The blocking of VDCCs by this compound affects the calcium-dependent signaling pathways. This results in a decrease in the heart rate and a reduction in the force of cardiac muscle contraction
Pharmacokinetics
The pharmacokinetics of this compound in humans have been studied, and it has been found that the drug shows high recovery in urine and feces after intravenous administration . .
Result of Action
This compound’s action results in a decrease in the heart rate, particularly in animals . It has been found to be effective in reducing the sinus rate when given in small doses. When given in high doses, it increases the sinus rate as it increases the atrial pumping rate . This compound also has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness can vary depending on the physiological state of the organism. In one study, it was found that when this compound was administered to a conscious dog, the sinus heart rate of the dog increased, whereas when administered to a sedated dog, the animal experienced a decreased heart rate . This suggests that the physiological state of the organism can influence the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Falipamil interacts with various enzymes and proteins to exert its effects. It has different effects on the electrophysiological structure of the heart, where different dosages result in different heart activity rates with diverse vagolytic actions . When administered, this compound decreases the ventricular rate of the heart, which in turn helps reduce the sinus rate in an organism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering heart activity rates
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a Voltage-gated calcium channel (VDCC) blocker , which means it inhibits the function of these channels, thereby affecting the flow of calcium ions into cells. This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, when given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in dogs, different dosage administrations have proven to bear different results . When given in small doses, the drug is effective in reducing sinus rate, but when given in high doses, the drug increases the sinus rate .
Preparation Methods
Synthetic Routes:: The synthetic routes for falipamil involve chemical transformations to achieve its complex structure. Unfortunately, specific synthetic pathways are not widely documented in the literature. it is likely that the compound is synthesized through multi-step reactions, starting from readily available precursors.
Industrial Production:: Details regarding industrial-scale production methods are scarce. Researchers and pharmaceutical companies may have proprietary methods for large-scale synthesis. Further investigation would be needed to uncover specific industrial processes.
Chemical Reactions Analysis
Types of Reactions:: Falipamil can undergo various reactions, including oxidation, reduction, and substitution. without precise data, we cannot provide specific examples.
Common Reagents and Conditions:: Again, due to limited information, we cannot list common reagents and conditions. typical organic synthesis reagents (oxidants, reducing agents, etc.) would likely play a role.
Major Products:: The major products formed during this compound synthesis would depend on the specific reactions involved. These could include intermediates, regioisomers, and stereoisomers.
Scientific Research Applications
Chemistry:: Falipamil’s unique structure and calcium channel-blocking properties make it an intriguing subject for further chemical investigations. Researchers might explore its reactivity, stability, and potential modifications.
Biology and Medicine::Cardiovascular Research: Given its effects on heart rate, this compound could be studied for arrhythmia management or as an antianginal agent.
Neuroscience: Calcium channels play a crucial role in neuronal function, so this compound’s impact on neural activity warrants exploration.
Drug Development: Investigating this compound’s pharmacokinetics and pharmacodynamics could lead to new therapeutic applications.
Industry:: While not widely used, this compound’s potential as a calcium channel blocker may inspire pharmaceutical companies to explore its commercial applications.
Comparison with Similar Compounds
Falipamil’s uniqueness lies in its verapamil-derived structure. Similar compounds include verapamil itself, diltiazem, and other calcium channel blockers. this compound’s distinct chemical features set it apart.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGNNQOCVDZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228476 | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77862-92-1 | |
| Record name | Falipamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falipamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Falipamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)
![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)


